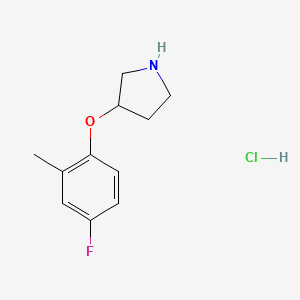
methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate
Vue d'ensemble
Description
Methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate, also known as MCDPC, is an organic compound with a variety of applications in the scientific research field. It is used in a number of biochemical and physiological experiments, and its structure and properties make it an ideal choice for a wide range of applications.
Applications De Recherche Scientifique
Methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a number of compounds, including amides, esters, and other derivatives. It has also been used in the synthesis of peptides and proteins, as well as in the synthesis of small molecules. Additionally, this compound has been used as a catalyst in the synthesis of polymers, and as an inhibitor of enzyme activity.
Mécanisme D'action
Methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate is thought to act as an inhibitor of enzyme activity, by binding to the active site of the enzyme and preventing the substrate from binding. This inhibition is thought to be due to the presence of the chlorine atom in the molecule, which is able to form hydrogen bonds with the active site of the enzyme. Additionally, this compound is thought to be able to form hydrogen bonds with the substrate, preventing it from binding to the enzyme.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound is able to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, in vivo studies have shown that this compound is able to inhibit the activity of enzymes involved in the metabolism of lipids, such as lipoprotein lipase. Furthermore, this compound has been shown to be able to inhibit the activity of enzymes involved in the metabolism of carbohydrates, such as alpha-amylase.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate has a number of advantages when used in lab experiments. It is a relatively inexpensive reagent, and it is easy to synthesize. Additionally, it is highly soluble in water, making it easy to use in aqueous solutions. Furthermore, it is stable under a wide range of conditions, making it ideal for use in long-term experiments. However, this compound has some limitations when used in lab experiments. It is not very soluble in organic solvents, making it difficult to use in organic-based solutions. Additionally, it is highly sensitive to light, making it difficult to use in experiments that require long exposure times.
Orientations Futures
The future of methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate is promising, with a number of potential applications in the scientific research field. One potential application is in the synthesis of peptides and proteins, as it has been shown to be an effective catalyst in the synthesis of polymers. Additionally, this compound could be used in the synthesis of small molecules, as it has been shown to be an effective inhibitor of enzyme activity. Furthermore, this compound could be used in the synthesis of a variety of compounds, such as amides, esters, and other derivatives. Finally, this compound could be used in the synthesis of drugs, as it has been shown to be an effective inhibitor of enzymes involved in the metabolism of drugs.
Propriétés
IUPAC Name |
methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-8-4-10(5-9(2)13(8)15)19-11-6-12(16-7-11)14(17)18-3/h4-5,11-12,16H,6-7H2,1-3H3/t11?,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUPDKHJMURXRH-KIYNQFGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2CC(NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1Cl)C)OC2C[C@H](NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[(4-methyl-1H-pyrazol-1-YL)methyl]-piperidine-1-carboxylate](/img/structure/B1388676.png)
![5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole](/img/structure/B1388679.png)
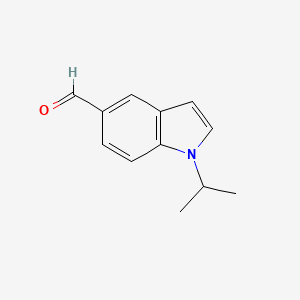
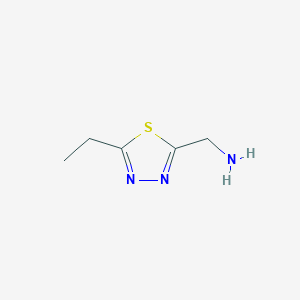

![3-{[1-(Tert-butoxycarbonyl)piperidin-3-yl]methoxy}benzoic acid](/img/structure/B1388686.png)

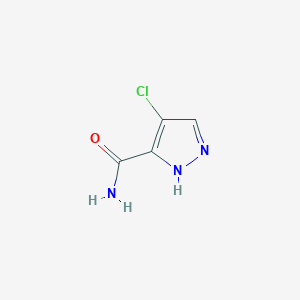
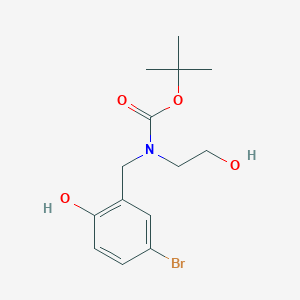
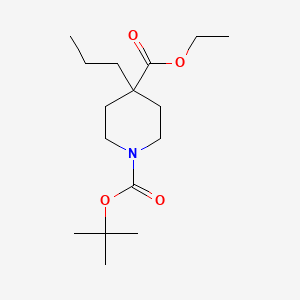
![Tert-butyl 2-(4-fluorophenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1388694.png)
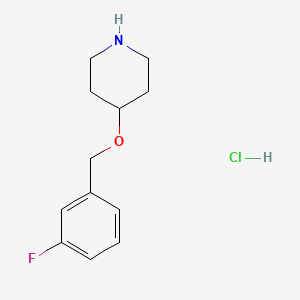
![1-isobutyl-7-methyl-5-(piperidin-1-ylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1388697.png)
